Ropivacaine hydrochloride, (R)-

Description

Historical Context and Development

The development of ropivacaine hydrochloride traces its origins to the systematic investigation of pipecoloxylidide compounds that began in 1957, when ropivacaine was first synthesized as one of a series of N-alkyl 2',6'-pipecoloxylidides. This research program emerged from the need to develop safer alternatives to existing local anesthetics, particularly following growing concerns about the cardiotoxic potential of bupivacaine that became prominent in the late 1970s. The compound was initially synthesized as part of a comprehensive exploration that included mepivacaine and bupivacaine, with each member of the series differing in their N-alkyl substituents.

The technological advancement that enabled the production of stereochemically pure enantiomers represented a crucial milestone in local anesthetic development. While the initial synthesis in 1957 produced racemic mixtures containing both (R)- and (S)-enantiomers, subsequent developments in asymmetric synthesis and chiral separation techniques made it possible to obtain optically pure forms of the compound. The parent chiral molecule, originally designated as propivacaine, underwent nomenclature modification to prevent confusion with other local anesthetics such as propitocaine, ultimately becoming known as ropivacaine.

Research into the stereochemical properties of local anesthetics gained momentum as scientists recognized that enantiomers could exhibit substantially different biological behaviors despite identical physicochemical properties. This understanding led to systematic investigations of both the (R)- and (S)-enantiomers of ropivacaine, with particular attention to their differential interactions with various ion channels and biological targets.

Nomenclature and Classification

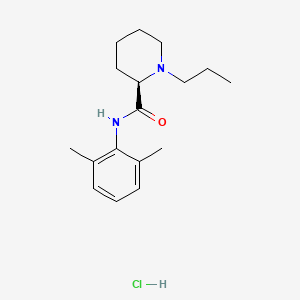

Ropivacaine hydrochloride, (R)-, follows the systematic nomenclature conventions established for chiral pharmaceutical compounds. The International Union of Pure and Applied Chemistry (IUPAC) name for the (R)-enantiomer is (2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. This designation reflects the specific spatial arrangement around the asymmetric carbon center that distinguishes it from its (S)-counterpart.

The compound belongs to the amino amide class of local anesthetics, specifically within the pipecoloxylidide subgroup. This classification is based on the presence of an amide linkage connecting the aromatic portion of the molecule to the aliphatic amine component, distinguishing it from the amino ester class of local anesthetics. The molecular formula C₁₇H₂₆N₂O represents the base ropivacaine structure, while the hydrochloride salt form adds HCl, resulting in the formula C₁₇H₂₇ClN₂O₂ when considering the hydrated form.

The Chemical Abstracts Service (CAS) registry system provides unique identification numbers for chemical substances, though the specific CAS number for the isolated (R)-enantiomer differs from that of the racemic mixture or the pure (S)-form. The stereochemical descriptor (R) indicates the rectus configuration, referring to the clockwise arrangement of substituents around the chiral center when viewed according to established priority rules.

Stereochemical Significance of (R)-Enantiomer

The stereochemical properties of the (R)-enantiomer of ropivacaine hydrochloride emerge from the presence of an asymmetric carbon atom in the piperidine ring structure, which creates two possible three-dimensional arrangements that are non-superimposable mirror images. This chirality, derived from the Greek word "cheir" meaning hand, results in enantiomers that can be distinguished by their optical activity and their differential interactions with biological systems.

Experimental investigations have revealed distinct pharmacological profiles for the (R)- and (S)-enantiomers of ropivacaine. Studies using guinea pig papillary muscle preparations demonstrated that the (R)-enantiomer exhibits different electrophysiological effects compared to the (S)-form, particularly in terms of sodium channel interactions and cardiac depolarization effects. The (R)-enantiomer shows enhanced binding affinity for certain ion channels, with research indicating a stereoselective preference for the (R)-forms of local anesthetics in binding to human delayed rectifier potassium channels.

The differential potency between enantiomers extends to various aspects of local anesthetic activity. While (S)-enantiomers of amino amide local anesthetics generally demonstrate lower potency than their (R)-counterparts in resting sodium channel block and use-dependent block studies conducted in isolated nerve preparations, this relationship may be reversed under certain physiological conditions. These findings underscore the complexity of enantiomer-specific interactions and highlight the importance of stereochemical considerations in understanding compound behavior.

Research has also established that the (R)- and (S)-enantiomers of local anesthetics demonstrate different affinities for sodium, potassium, and calcium ion channels. This differential binding contributes to variations in both therapeutic efficacy and potential for unwanted effects, making the study of individual enantiomers crucial for comprehensive understanding of the compound class.

Chemical Positioning Among Local Anesthetics

The (R)-enantiomer of ropivacaine hydrochloride occupies a distinctive position within the pipecoloxylidide family of local anesthetics, sharing structural similarities with mepivacaine and bupivacaine while maintaining unique characteristics related to its specific N-alkyl substitution pattern. The compound features a propyl group attached to the piperidine nitrogen atom, positioning it between mepivacaine (which contains a methyl group) and bupivacaine (which contains a butyl group) in terms of alkyl chain length.

| Compound | N-Alkyl Substituent | Molecular Weight | Lipophilicity (Log P) |

|---|---|---|---|

| Mepivacaine | Methyl | 246.35 | 1.95 |

| Ropivacaine | Propyl | 274.40 | 2.90 |

| Bupivacaine | Butyl | 288.43 | 3.41 |

The physicochemical properties of the (R)-enantiomer reflect its intermediate position in this series. The compound exhibits lipophilicity characteristics that fall between those of mepivacaine and bupivacaine, with an octanol-buffer partition coefficient that influences its tissue distribution and membrane interactions. This intermediate lipophilicity contributes to the compound's unique pharmacological profile and distinguishes it from both the more hydrophilic mepivacaine and the more lipophilic bupivacaine.

Comparative studies evaluating the local anesthetic effects of ropivacaine and its (R)-enantiomer have been conducted across multiple experimental models, including sciatic block, spinal anesthesia, and infiltration anesthesia protocols using concentration ranges from 0.25% to 1.0% in various animal species. These investigations have established concentration-response relationships that support the pharmacological activity of the (R)-enantiomer while providing comparative data relative to other members of the pipecoloxylidide family.

The structural relationship between the (R)-enantiomer and other local anesthetics extends beyond simple alkyl chain variations to encompass fundamental differences in three-dimensional molecular architecture. While racemic bupivacaine contains equal proportions of both (R)- and (S)-enantiomers, the isolated (R)-enantiomer of ropivacaine provides opportunities for studying pure stereochemical effects without the complicating presence of its mirror image counterpart.

In vitro testing of the (R)-enantiomer's conduction anesthesia properties indicates distinct patterns of sensory and motor fiber blockade compared to other local anesthetics. These studies have contributed to understanding how subtle structural modifications, including stereochemical configuration, can influence the selectivity and potency of local anesthetic compounds across different types of nerve fibers.

Properties

IUPAC Name |

(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150174 | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112773-90-7 | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112773907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)- N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI262Q4RJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Ropivacaine primarily targets nerve fibers, blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential.

Mode of Action

Ropivacaine interacts with its targets by blocking sodium ion channels in the nerve fibers. This blockage increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This interaction results in a loss of sensation in the area where the drug is administered, providing local or regional anesthesia.

Biochemical Pathways

Ropivacaine has been found to interact with the AKT1 pathway, specifically inhibiting GGT1 expression by interacting with the catalytic domain of AKT1. This interaction impairs AKT1’s kinase activity, resulting in the inactivation of NF-κB. Interestingly, NF-κB can bind to the promoter region of GGT1. This forms a positive feedback loop in the regulation of ropivacaine-repressed stemness in breast cancer cells.

Pharmacokinetics

Ropivacaine is metabolized in the liver by CYP1A. It exhibits linear pharmacokinetic characteristics in the terminal curve, namely, the first-order model. This is the same metabolic pattern as that reported for ropivacaine hydrochloride injection. The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site.

Result of Action

The primary result of ropivacaine’s action is the induction of local or regional anesthesia, which is used during surgery and for the short-term management of acute pain. High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations and additional cardiovascular effects occurring at higher concentrations.

Action Environment

Ropivacaine has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property by reversible inhibition of sodium ion influx in nerve fibers. Its action can be influenced by environmental factors such as the presence of other drugs, the patient’s physiological state, and the specific administration technique.

Biochemical Analysis

Biochemical Properties

Ropivacaine hydrochloride, ®-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by blocking sodium ion channels in nerve cells, which inhibits the generation and conduction of nerve impulses . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . Additionally, ropivacaine hydrochloride, ®-, is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which convert it into its metabolites .

Cellular Effects

Ropivacaine hydrochloride, ®-, affects various types of cells and cellular processes. It influences cell function by blocking sodium ion influx, which is essential for nerve impulse propagation . This blockade results in the loss of sensation and motor function in the targeted area. High systemic doses can lead to central nervous system and cardiovascular effects, such as CNS excitation, seizures, and cardiovascular collapse . Ropivacaine hydrochloride, ®-, also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific ion channels and receptors .

Molecular Mechanism

The molecular mechanism of ropivacaine hydrochloride, ®-, involves the reversible blockade of sodium ion channels in nerve fibers . This blockade prevents the inward movement of sodium ions, which is necessary for the initiation and propagation of action potentials . By increasing the threshold for electrical excitation and slowing the propagation of nerve impulses, ropivacaine hydrochloride, ®-, effectively inhibits nerve signal transmission . Additionally, it has been shown to interact with the AKT1 signaling pathway, influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ropivacaine hydrochloride, ®-, change over time. The compound exhibits biphasic absorption from the epidural space, with half-lives of approximately 14 minutes and 4.2 hours . Its stability and degradation are influenced by factors such as pH and temperature. Long-term effects on cellular function have been observed, including prolonged sensory and motor blockade in animal models . The stability of ropivacaine hydrochloride, ®-, in various formulations can impact its efficacy and duration of action .

Dosage Effects in Animal Models

The effects of ropivacaine hydrochloride, ®-, vary with different dosages in animal models. At lower doses, it provides effective local anesthesia with minimal side effects . Higher doses can lead to toxic effects, including CNS excitation, seizures, and cardiovascular collapse . Studies have shown that ropivacaine hydrochloride, ®-, has a higher safety margin compared to bupivacaine, making it a preferred choice for regional anesthesia .

Metabolic Pathways

Ropivacaine hydrochloride, ®-, is metabolized primarily by cytochrome P450 enzymes in the liver . The major metabolic pathways involve aromatic hydroxylation and N-dealkylation, resulting in the formation of metabolites such as 3-OH-ropivacaine and 2’,6’-pipecoloxylidide (PPX) . These metabolites are further processed and excreted in the urine . The involvement of CYP1A2 and CYP3A4 in the metabolism of ropivacaine hydrochloride, ®-, highlights the importance of these enzymes in its biotransformation .

Transport and Distribution

Ropivacaine hydrochloride, ®-, is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in plasma, primarily to α1-acid glycoprotein . The compound undergoes extensive metabolism in the liver, and its metabolites are excreted in the urine . The distribution of ropivacaine hydrochloride, ®-, is influenced by factors such as lipid solubility and pH . Its transport and distribution within tissues are critical for its efficacy as a local anesthetic .

Subcellular Localization

The subcellular localization of ropivacaine hydrochloride, ®-, is primarily within the nerve fibers where it exerts its anesthetic effects . The compound targets sodium ion channels on the cell membrane, preventing the influx of sodium ions and inhibiting nerve impulse propagation . This localization is essential for its function as a local anesthetic, as it ensures the effective blockade of nerve signals . Additionally, ropivacaine hydrochloride, ®-, may interact with other cellular components, such as ion channels and receptors, to modulate its activity and function .

Biological Activity

Ropivacaine hydrochloride, a long-acting amide local anesthetic, is notable for its unique biological activity, particularly its pharmacological effects, safety profile, and potential therapeutic applications. This article delves into the biological activity of Ropivacaine hydrochloride (R)-, detailing its mechanisms of action, pharmacokinetics, and various research findings.

Ropivacaine operates primarily through the reversible inhibition of sodium ion influx in nerve fibers. This action blocks impulse conduction in pain-transmitting Aβ and C fibers while sparing larger myelinated motor fibers, resulting in a greater degree of sensory-motor differentiation compared to other local anesthetics like bupivacaine. Additionally, Ropivacaine exhibits dose-dependent inhibition of potassium channels , further enhancing its anesthetic effects .

Pharmacokinetics

Ropivacaine demonstrates linear and dose-proportional pharmacokinetics up to 80 mg administered intravenously. Its absorption from the epidural space is complete and biphasic, with a mean half-life of approximately 14 minutes in the initial phase and 4.2 hours in the slower phase . The drug is extensively metabolized in the liver and excreted primarily through urine, with about 94% plasma protein binding, mainly to α1-acid glycoprotein .

Safety Profile

Compared to bupivacaine, Ropivacaine has a significantly higher threshold for cardiotoxicity and central nervous system toxicity due to its lower lipophilicity. Clinical studies indicate that Ropivacaine causes fewer CNS symptoms at higher doses compared to bupivacaine . Adverse events associated with Ropivacaine include hypotension (32%), nausea (17%), and bradycardia (6%), which are comparable to those observed with bupivacaine at similar doses .

In Vitro Antibacterial Activity

Ropivacaine exhibits in vitro antibacterial properties , inhibiting the growth of various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This characteristic suggests potential applications beyond local anesthesia, particularly in surgical settings where infection control is critical .

Clinical Efficacy Studies

- Pain Management : A study involving 399 patients demonstrated that Ropivacaine significantly reduced morphine consumption post-surgery compared to placebo groups. Patients receiving Ropivacaine reported lower pain scores during rest and movement within the first 48 hours post-operation .

- Cardiotoxicity Assessment : In a randomized double-blind study comparing intravenous infusions of Ropivacaine and bupivacaine, subjects tolerated higher doses of Ropivacaine with fewer CNS symptoms, highlighting its safer profile for high-dose applications .

- Antibacterial Effects : Research indicated that Ropivacaine's antibacterial activity could be beneficial in preventing surgical site infections when used in conjunction with nerve blocks .

Data Summary Table

| Parameter | Ropivacaine Hydrochloride (R)- | Bupivacaine |

|---|---|---|

| Lipophilicity | Lower | Higher |

| CNS Toxicity Threshold | Higher | Lower |

| Cardiotoxicity | Lower | Higher |

| Plasma Protein Binding | 94% | Similar |

| Common Adverse Events | Hypotension (32%), Nausea (17%) | Hypotension (29%), Nausea (14%) |

Scientific Research Applications

Clinical Applications

Surgical Anesthesia

Ropivacaine hydrochloride is indicated for producing local or regional anesthesia during surgical procedures. Its applications include:

- Epidural Blocks: Commonly used for surgeries including cesarean sections and major nerve blocks.

- Local Infiltration: Effective for localized pain management during minor surgical interventions.

- Continuous Infusion: Employed in postoperative settings for pain relief through epidural continuous infusion or intermittent bolus administration .

Acute Pain Management

The compound is also effective in managing acute pain, particularly in postoperative scenarios. It offers advantages such as:

- Reduced motor blockade compared to other anesthetics like bupivacaine, allowing for better sensory function during recovery.

- Enhanced patient comfort with fewer side effects related to motor function impairment .

Pharmacological Insights

Ropivacaine hydrochloride functions by inhibiting sodium ion influx in nerve fibers, leading to reversible nerve conduction blockade. Its pharmacokinetic profile includes:

- Linear and Dose-Proportional Pharmacokinetics: Up to 80 mg administered intravenously.

- Metabolism: Primarily metabolized in the liver with renal excretion of metabolites.

- Reduced Toxicity: Less lipophilic than bupivacaine, resulting in lower risks of central nervous system and cardiotoxicity .

Emerging Research Applications

Recent studies have expanded the understanding of ropivacaine's potential beyond traditional applications:

- Anticancer Effects: Research indicates that ropivacaine may inhibit cancer cell proliferation and metastasis. For instance:

- Chronic Pain Management: Ongoing trials are investigating the efficacy of ropivacaine in chronic pain conditions, showcasing its versatility as an analgesic agent .

Dosage and Administration

Dosage Recommendations

The dosage of ropivacaine hydrochloride varies based on the route of administration and clinical indication. Common dosages include:

| Route of Administration | Dosage Range | Indications |

|---|---|---|

| Epidural | 0.1% - 0.75% | Surgical anesthesia |

| Local Infiltration | 0.5% - 1% | Minor surgical procedures |

| Continuous Infusion | 3 mg/hour | Postoperative pain management |

Careful monitoring is essential to minimize adverse effects such as hypotension and nausea, which are reported in a significant percentage of patients receiving ropivacaine .

Case Studies

Several case studies have documented the efficacy and safety profile of ropivacaine:

- Postoperative Pain Management: A study involving 410 patients receiving subcutaneous ropivacaine found effective pain relief with minimal side effects when administered as a one-time dose or continuous infusion over 48 hours .

- Comparative Efficacy: Clinical trials comparing ropivacaine with bupivacaine indicate similar effectiveness but highlight ropivacaine's superior safety profile concerning motor function preservation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ropivacaine hydrochloride is often compared to other local anesthetics, including bupivacaine, levobupivacaine, lidocaine, and mepivacaine. Key differences in structure, pharmacology, and clinical outcomes are outlined below.

Structural and Enantiomeric Differences

Ropivacaine’s propyl group reduces its affinity for cardiac sodium channels, lowering cardiotoxicity risk compared to bupivacaine . Levobupivacaine, the S(-)-enantiomer of bupivacaine, shares ropivacaine’s reduced cardiotoxicity but retains higher lipid solubility due to the butyl group .

Pharmacological and Toxicity Profiles

- Cardiotoxicity : Ropivacaine and levobupivacaine exhibit lower risks of arrhythmias and myocardial depression than bupivacaine due to enantiomeric purity and structural differences .

- Neurotoxicity : Ropivacaine at 3 mM for 4 hours reduces dorsal root ganglion (DRG) neuron viability to 50%, inducing mitochondrial swelling and apoptosis via CaMKIIγ and T-type calcium channel pathways . Lidocaine requires higher concentrations (5 mM) for similar effects .

Clinical Efficacy

- Sensory-Motor Differentiation : Ropivacaine provides sensory blockade with minimal motor impairment at low concentrations (0.2–0.5%), making it ideal for obstetric epidurals .

- Dental Anesthesia : 0.75% ropivacaine achieves pulpal anesthesia comparable to 2% lidocaine with adrenaline but without vasoconstrictors .

- Synergistic Combinations : Co-administration with 0.2% chloroprocaine reduces ropivacaine’s median effective concentration (EC50) by 32%, enhancing labor analgesia .

Key Research Findings

Neurotoxicity Mechanisms

Ropivacaine-induced neurotoxicity in DRG neurons involves:

- CaMKIIγ Upregulation: Amplifies apoptosis and mitochondrial damage. Knockdown of CaMKIIγ reduces cell death by 40% .

- T-Type Calcium Channels (Cav3.2/Cav3.3) : Overexpression exacerbates intracellular calcium overload. Silencing Cav3.3 improves viability by 30% .

- Dose-Dependent Effects : Exposure to 3 mM ropivacaine for 4 hours is a critical threshold for irreversible neuronal injury .

Cardiotoxicity Advantages

Ropivacaine’s reduced cardiotoxicity stems from:

Preparation Methods

Step 1: Reductive Amination

The synthesis begins with (S)-piperidine-2-carboxylic acid, which undergoes reductive amination with propionaldehyde. In a nitrogen-filled environment, sodium cyanoborohydride facilitates the reaction in methylene chloride at 35°C for 10 hours. This step yields Intermediate 1 with a 94.3% efficiency.

The reaction mixture is quenched with saturated sodium bicarbonate, extracted, and dried to isolate the product.

Step 2: Acid Chloride Formation

Intermediate 1 is treated with sulfoxide chloride (SOCl₂) in methylene chloride at 5°C, followed by reflux at 40°C. This converts the carboxylic acid to the corresponding acid chloride (Intermediate 2), which is used directly in the next step without purification.

Step 3: Amide Coupling

Intermediate 2 reacts with 2,6-xylidine in the presence of N,N-dimethylformamide (DMF) to form the final amide bond. The crude product is purified via crystallization, yielding Ropivacaine free base. Subsequent hydrochloride salt formation completes the synthesis.

Formulation and Pharmaceutical Preparation

Ropivacaine hydrochloride is formulated as an injectable solution, requiring strict adherence to sterility and stability guidelines. Patents CN102697708A and CN106177970A outline two industrial methods.

Composition and Excipients

The standard formulation includes:

Solution Preparation

-

Mixing : 50% of the final volume of water for injection is combined with Ropivacaine HCl and sodium chloride. Activated charcoal (0.1% w/w) is added to adsorb impurities.

-

Filtration : The solution is filtered sequentially through 0.45 µm and 0.22 µm membranes to remove particulates and microbial contaminants.

-

pH Adjustment : The pH is adjusted to 4.8–5.1 using 1% NaOH or HCl to enhance stability.

Sterilization

-

Terminal Sterilization : The filled vials are autoclaved at 121°C for 12–15 minutes (F₀ ≥ 12) or 115°C for 30–35 minutes (F₀ ≥ 8).

-

Aseptic Processing : Alternatively, the solution is filtered through 0.22 µm membranes and filled under nitrogen to prevent oxidation.

Industrial-Scale Optimization

Lyophilization for Stability

Patent CN106177970A describes a lyophilized formulation for extended shelf-life:

Quality Control

-

pH Monitoring : Maintained at 4.5–5.5 to prevent degradation.

-

Osmolarity : Adjusted to 290–310 mOsm/kg using sodium chloride.

-

Sterility Testing : Conducted via membrane filtration and broth culture.

Comparative Analysis of Preparation Methods

The choice between liquid and lyophilized forms depends on storage requirements and intended use (e.g., hospital vs. ambulatory settings).

Challenges and Innovations

Q & A

Q. What validated analytical methods are recommended for quantifying (R)-Ropivacaine Hydrochloride in injectable formulations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection. Prepare a standard solution using USP Ropivacaine Hydrochloride RS and compare peak responses (Assay vs. Standard preparation). Calculate concentration via the formula: , where = standard concentration, = dilution factor, = peak response ratios .

- Acceptance Criteria : The injection must contain 90.0–110.0% of the labeled amount .

Q. How are chiral purity and enantiomeric impurities controlled during synthesis?

- Methodological Answer : Ensure chiral purity >95% by using L-pipecolic acid 2,6-xylidide hydrochloride in a biphasic reaction (alkaline aqueous + organic phase) with a phase-transfer catalyst. Monitor impurities (e.g., Related Compound B) via capillary electrophoresis or HPLC, adhering to limits of ≤0.5% .

Q. What USP criteria ensure the physicochemical stability of (R)-Ropivacaine Hydrochloride?

- Methodological Answer :

- pH : 4.5–6.0 (10 mg/mL solution) .

- Color/Clarity : Absorbance ≤0.030 at 405 nm and ≤0.025 at 436 nm; clarity comparable to water or Standard Suspension 1 .

- Water Content : ≤1.0% for anhydrous forms; ≤5.0–6.0% for monohydrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and clinical studies?

- Methodological Answer : Cross-validate using standardized models (e.g., COS-7 cells for TREK-1 inhibition assays, IC₅₀ = 402.7 μM) and clinical trial parameters (e.g., median effective concentration for nerve blocks). Address variability via sensitivity analyses of dosage, formulation purity, and experimental conditions .

Q. What strategies optimize the detection of trace impurities like Related Compound B?

- Methodological Answer : Use capillary electrophoresis with a background electrolyte solution (e.g., β-cyclodextrin). Calculate impurity levels using the formula: , where = peak responses and = migration times. Post-analysis, rinse capillaries with 0.1 N NaOH to prevent contamination .

Q. How does the anhydrous vs. monohydrate form impact stability under varying storage conditions?

- Methodological Answer : Store anhydrous forms in water-free conditions (isopropanol/HCl) to prevent hydration. For monohydrates, use Type 1 glass or plastic containers to minimize moisture uptake. Validate stability via accelerated aging studies (40°C/75% RH) and monitor water content via Karl Fischer titration .

Q. What in vitro models are suitable for studying sodium channel blockade efficacy?

- Methodological Answer : Use patch-clamp assays on dorsal root ganglion neurons to measure reversible Na⁺ influx inhibition. Compare with positive controls (e.g., bupivacaine) and validate using concentration-response curves (EC₅₀ calculations) .

Method Validation & Compliance

Q. How to validate HPLC methods for batch-to-batch consistency in research-grade (R)-Ropivacaine Hydrochloride?

- Methodological Answer :

- System Suitability : Ensure resolution ≥2.0 between Ropivacaine and Related Compound A/B peaks .

- Linearity : Test across 50–150% of target concentration (R² ≥0.99).

- Precision : ≤2% RSD for repeatability/intermediate precision .

Q. What sterility testing protocols are required for injectable formulations in preclinical studies?

- Methodological Answer : Follow USP <71> guidelines using membrane filtration or direct inoculation. Limit endotoxins to <20 EU/mL via Limulus Amebocyte Lysate (LAL) assays with USP Endotoxin RS .

Data Interpretation & Reporting

Q. How to address discrepancies in reported sodium channel blocking potency across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.